molecular formula C12H14ClIO3 B8160247 t-Butyl (2-chloro-5-iodophenoxy)acetate

t-Butyl (2-chloro-5-iodophenoxy)acetate

Cat. No.: B8160247
M. Wt: 368.59 g/mol
InChI Key: WXOIRHZYPLTCRG-UHFFFAOYSA-N
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Description

t-Butyl (2-chloro-5-iodophenoxy)acetate is an organic compound that features a phenoxyacetate structure with chloro and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (2-chloro-5-iodophenoxy)acetate typically involves the reaction of 2-chloro-5-iodophenol with t-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (2-chloro-5-iodophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxyacetate moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

t-Butyl (2-chloro-5-iodophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of t-Butyl (2-chloro-5-iodophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • t-Butyl (2-chloro-4-iodophenoxy)acetate
  • t-Butyl (2-bromo-5-iodophenoxy)acetate
  • t-Butyl (2-chloro-5-bromophenoxy)acetate

Uniqueness

t-Butyl (2-chloro-5-iodophenoxy)acetate is unique due to the specific positioning of the chloro and iodo groups on the phenoxyacetate structure. This unique arrangement can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(2-chloro-5-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-6-8(14)4-5-9(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOIRHZYPLTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-iodophenol (509 mg, 2.00 mmol) in dimethylformamide were added potassium carbonate (415 mg, 3.00 mmol) and t-butyl bromoacetate (0.440 ml, 3.00 mmol) and the mixture was stirred for 1 hour at room temperature. Thereto was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% aqueous citric acid solution, water, an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution in the order, and dried over magnesium sulfate. The solvent was removed and purified with silica gel chromatography (hexane:ethyl acetate, 20:1) to give t-butyl (2-chloro-5-iodophenoxy)acetate (851 mg, quantitatively) as a colorless oil.
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